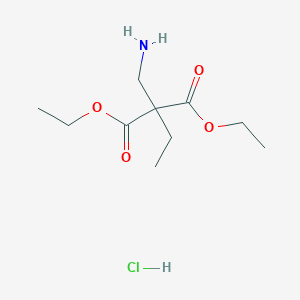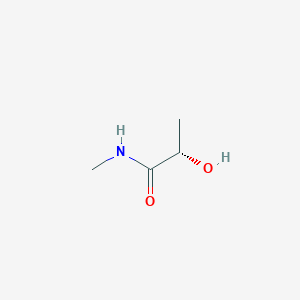![molecular formula C13H12Cl2N4O2 B2388751 N'-[2-(2,4-二氯苯氧基)乙酰亚胺基]-1H-吡咯-2-碳酰肼 CAS No. 400080-24-2](/img/structure/B2388751.png)
N'-[2-(2,4-二氯苯氧基)乙酰亚胺基]-1H-吡咯-2-碳酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide” is a chemical compound with the molecular formula C13H12Cl2N4O2 . It has a molecular weight of 327.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12Cl2N4O2/c14-8-3-4-11 (9 (15)6-8)21-7-12 (16)18-19-13 (20)10-2-1-5-17-10/h1-7,17-18H,16H2, (H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
科学研究应用
抗炎特性
N'-[2-(2,4-二氯苯氧基)乙酰亚胺基]-1H-吡咯-2-碳酰肼: 具有抗炎潜力。研究人员已经研究了其选择性抑制 COX-2 酶的能力,COX-2 酶在炎症中起着至关重要的作用。 通过调节 COX-2 的活性,该化合物可能有助于开发新型抗炎药物 .
除草剂的控释制剂
在农业领域,控释制剂对于优化农药功效,同时最大程度地减少对环境的影响至关重要。N'-[2-(2,4-二氯苯氧基)乙酰亚胺基]-1H-吡咯-2-碳酰肼 已被探索其在控释系统中的潜力。通过封装除草剂,如 2,4-D、MCPA 和溴氰菊酯,可以减少挥发和淋溶风险。 这些制剂增强了除草剂的输送,确保了目标应用并减少了脱靶效应 .
潜在的抗癌活性
虽然研究仍在进行中,但一些研究表明该化合物可能具有抗癌特性。其独特的化学结构值得进一步研究其对癌细胞系的影响。 科学家正在探索其作为新型化疗剂的潜力,尤其是针对特定类型的癌症 .
生化研究
在生化研究中,N'-[2-(2,4-二氯苯氧基)乙酰亚胺基]-1H-吡咯-2-碳酰肼 是一种有价值的工具。它与酶、受体和细胞途径的相互作用提供了对生物过程的见解。 研究人员使用它来探测蛋白质-配体相互作用、酶促机制和细胞反应 .
材料科学应用
该化合物的独特结构和反应性使其在材料科学应用中具有吸引力。研究人员探索将其用作设计功能性材料的构建模块,例如聚合物、纳米粒子以及超分子组装体。 其在药物递送系统、传感器和催化中的潜力是当前的研究热点 .
计算化学和分子对接
计算机模拟在药物发现中起着至关重要的作用。研究人员采用分子对接模拟来预测N'-[2-(2,4-二氯苯氧基)乙酰亚胺基]-1H-吡咯-2-碳酰肼 与靶蛋白的相互作用。 这些计算方法指导了设计具有改善的结合亲和力和选择性的新衍生物 .
作用机制
The mechanism of action of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide is not yet fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and cholesterol, as well as an inhibitor of the growth of certain types of bacteria. In addition, it has been suggested that N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide may act as an antioxidant, which could explain its potential use in the treatment of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide are not yet fully understood. However, it has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol, and it has also been found to possess antifungal and antibacterial properties. In addition, it has been suggested that N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide may act as an antioxidant, which could explain its potential use in the treatment of cancer.
实验室实验的优点和局限性
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide has several advantages for use in laboratory experiments. It is relatively stable, and it has a low toxicity profile. In addition, it is relatively easy to synthesize and purify. However, it is important to note that N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide is not approved for use in humans, and it is not currently approved for use in laboratory experiments.
未来方向
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide has potential for use in a variety of scientific research applications. Further research is needed to understand the mechanism of action of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to understand the biochemical and physiological effects of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide, as well as its potential use in laboratory experiments. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing and purifying N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide.
合成方法
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide can be synthesized using a reaction between 2,4-dichlorophenoxyacetic acid and 1H-pyrrole-2-carbohydrazide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2/c14-8-3-4-11(9(15)6-8)21-7-12(16)18-19-13(20)10-2-1-5-17-10/h1-6,17H,7H2,(H2,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAOPVFJUIJDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)


![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)



![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)


![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)
![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)
![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)